molecular formula C12H13N3O2 B8693980 5-(4-Methoxybenzyloxy)pyrazin-2-amine

5-(4-Methoxybenzyloxy)pyrazin-2-amine

Cat. No. B8693980
M. Wt: 231.25 g/mol
InChI Key: ARZFVAXESBGVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxybenzyloxy)pyrazin-2-amine is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Methoxybenzyloxy)pyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methoxybenzyloxy)pyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(4-Methoxybenzyloxy)pyrazin-2-amine

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methoxy]pyrazin-2-amine

InChI

InChI=1S/C12H13N3O2/c1-16-10-4-2-9(3-5-10)8-17-12-7-14-11(13)6-15-12/h2-7H,8H2,1H3,(H2,13,14)

InChI Key

ARZFVAXESBGVLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC=C(N=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% oily product) (78.8 mg) was added to 4-methoxybenzyl alcohol (2.14 mL) at a room temperature in an argon atmosphere, and the mixture was stirred for 30 minutes under the same conditions. Next, the reaction mixture was transferred to a metal seal tube. A copper powder (146 mg) and 2-amino-5-bromopyrazine (300 mg) were added, and the resultant mixture was heated and stirred at 160° C. for about 6 hours. After cooling, 25% aqueous ammonia and water were poured into the reaction solution. The reaction mixture was stirred for 1 hour at room temperature, and then filtrated through Celite. Water (20 mL) was added to the filtrate, and the resultant mixture was extracted with ethyl acetate (20 mL×3). The organic layer was washed with saturated brine (50 mL). The washed organic layer was dried over anhydrous sodium sulfate and filtrated, and then the solvent was removed under reduced pressure. The obtained residue was purified by silica gel column chromatography (elution solvent; hexane:ethyl acetate=3:1) to give 5-(4-methoxybenzyloxy)pyrazin-2-amine (104 mg).
Quantity
78.8 mg
Type
reactant
Reaction Step One
Quantity
2.14 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
300 mg
Type
reactant
Reaction Step Four
Quantity
146 mg
Type
catalyst
Reaction Step Four

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